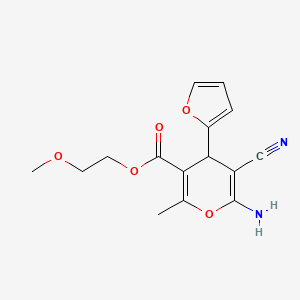

![molecular formula C6H9BrO B2968868 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2490374-77-9](/img/structure/B2968868.png)

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane” is a chemical compound with the CAS Number: 2138423-39-7 . It has a molecular weight of 191.07 .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9BrO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4H2 . This code provides a standard way to encode the molecular structure using text.Wissenschaftliche Forschungsanwendungen

Generation and Interception of Reactive Intermediates

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane plays a role in the generation and interception of reactive intermediates like 1-Oxa-2,3-Cyclohexadiene. In studies by Christl and Braun (1989), the compound was involved in the production of cycloheptatriene derivatives through rearrangements during thermolysis. This indicates its utility in complex organic synthesis and transformation processes (Christl & Braun, 1989).

Synthesis of Sulfoxides

In a different context, the compound has been implicated in the synthesis of sulfoxides, as demonstrated by Ōae et al. (1966). Their research shows that complexes similar to this compound can be effective oxidizing agents, suggesting potential applications in oxidation reactions and organic synthesis (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).

Carbene Rearrangement and Synthesis of Norbornene Skeleton

Dorok, Ziemer, and Szeimies (2002) explored the use of compounds like this compound in carbene rearrangement, leading to the synthesis of the 1-norbornene skeleton. This research highlights its importance in facilitating complex molecular rearrangements and synthesis of significant organic frameworks (Dorok, Ziemer, & Szeimies, 2002).

Development of Novel Bicyclic Compounds

The compound is also instrumental in the synthesis of novel 2-azabicyclohexanols, as investigated by Krow et al. (2001). This research points towards its utility in developing new bicyclic compounds with potential applications in medicinal chemistry and materials science (Krow et al., 2001).

Gas Hydrates Promotion

In the field of chemistry and environmental science, this compound-related compounds have been studied as promoters for gas hydrates. Seol, Shin, and Park (2020) demonstrated the use of oxabicyclic compounds in enhancing the thermodynamic stability of gas hydrates, which could have implications in energy and environmental applications (Seol, Shin, & Park, 2020).

Zukünftige Richtungen

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, the future direction could involve further exploration of these compounds and their potential applications in pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-5-2-6(7,3-5)4-8-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAITJCHNHTNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole](/img/structure/B2968786.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)

![(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2968791.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2968792.png)

![N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2968796.png)

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)

![2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2968802.png)

![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)

![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)